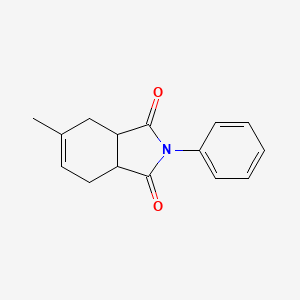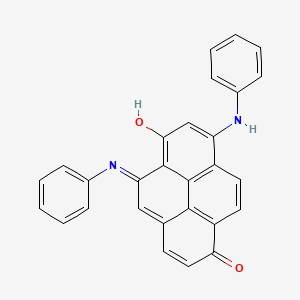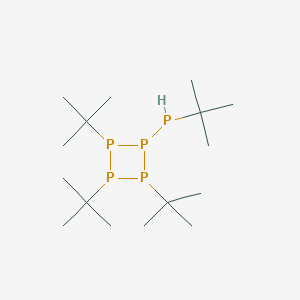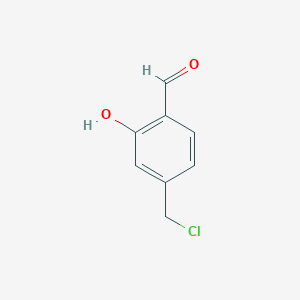
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. These two moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The benzimidazole ring is present in many antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is also present in several drugs used to treat allergies, hypertension, and bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. This reaction is carried out under controlled conditions, often involving the use of molecular bromine in chloroform at low temperatures (0–5°C) with uniform stirring for several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
(1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function. These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Thiabendazole: An anthelmintic drug with a benzimidazole moiety.
Omeprazole: A proton pump inhibitor with a benzimidazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness: (1H-Benzimidazol-2-yl)(1,3-thiazol-4-yl)methanone is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .
属性
| 91362-44-6 | |
分子式 |
C11H7N3OS |
分子量 |
229.26 g/mol |
IUPAC 名称 |
1H-benzimidazol-2-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C11H7N3OS/c15-10(9-5-16-6-12-9)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
InChI 键 |
NIFSIQMCSYIZJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)







![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
